2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-(Aminomethyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of two fused rings sharing a single atom, which imparts significant rigidity and steric constraints to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as increased rigidity and stability.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure imparts rigidity, which can enhance binding affinity and selectivity for certain biological targets. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with similar spirocyclic structure but different functional groups.
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with potential biological activity.
Uniqueness
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable tool in drug design and development .
Biological Activity
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure, which includes an aminomethyl group, a carboxylic acid functional group, and a fluorine atom. This combination of features contributes to its potential applications in medicinal chemistry and biochemistry, particularly in drug discovery and development.
Structural Characteristics
- Molecular Formula : C₈H₁₂FNO₂
- Molecular Weight : Approximately 187.2 g/mol
- Structural Features :
- Spirocyclic framework enhances binding interactions with biological targets.
- Fluorine atom increases stability and bioavailability.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. The unique spirocyclic structure facilitates specific binding interactions that can modulate the activity of various biological targets.
- Binding Interactions : The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting enzymes or receptors involved in critical biological processes.
- Stability Enhancement : The presence of the fluorine atom contributes to the compound's stability, improving its pharmacokinetic properties.
Research Findings
Recent studies have explored the compound's potential in various therapeutic areas, including antimicrobial and anticancer activities. Below is a summary of key findings from relevant research:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Azaspiro[3.3]heptane-6-carboxylic acid | Lacks fluorine; nitrogen in the spirocycle | Different reactivity and biological activity |
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Amino group at a different position | Variation in binding properties due to structural changes |
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid | Contains two fluorine atoms | Enhanced lipophilicity and potential for different interactions |
This comparison highlights how the specific combination of functional groups and spirocyclic structure influences the chemical reactivity and biological activity of this compound significantly.
Case Studies
- Antimicrobial Activity :
- A study evaluated the compound against various bacterial strains, finding notable inhibition rates that suggest its potential as an antimicrobial agent.
- Anticancer Activity :
- Research involving cancer cell lines indicated that the compound could induce apoptosis, making it a candidate for further development as an anticancer drug.
Properties
Molecular Formula |
C9H14FNO2 |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14FNO2/c10-6-1-8(2-6)3-9(4-8,5-11)7(12)13/h6H,1-5,11H2,(H,12,13) |
InChI Key |
MSQFYULRCNVAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(CN)C(=O)O)F |
Origin of Product |
United States |
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